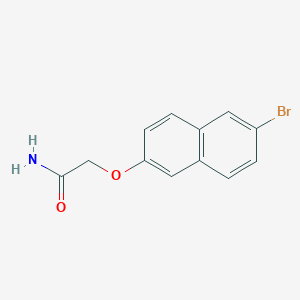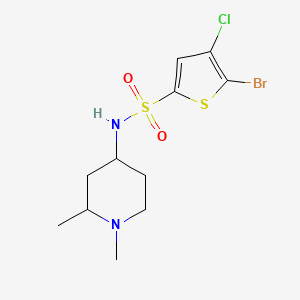
2-(6-Bromonaphthalen-2-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromonaphthalen-2-yl)oxyacetamide is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyacetamide typically involves the reaction of 6-bromonaphthalene-2-ol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromonaphthalen-2-yl)oxyacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamine or naphthyl alcohol derivatives.
Applications De Recherche Scientifique
2-(6-Bromonaphthalen-2-yl)oxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyacetamide depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to modulation of biochemical pathways. The bromine atom and the naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Chloronaphthalen-2-yl)oxyacetamide
- 2-(6-Fluoronaphthalen-2-yl)oxyacetamide
- 2-(6-Iodonaphthalen-2-yl)oxyacetamide
Uniqueness
2-(6-Bromonaphthalen-2-yl)oxyacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Propriétés
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6H,7H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICRRIZRLCETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,3-Dimethylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7601309.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] cyclobutanecarboxylate](/img/structure/B7601325.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B7601328.png)



![5-tert-butyl-2-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B7601356.png)

![N-[(2-methyloxolan-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7601379.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B7601404.png)
![5-bromo-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]thiophene-3-sulfonamide](/img/structure/B7601406.png)

